Cas no 74645-03-7 (Butanoic acid, 2-amino-, methyl ester, (R)-)

Butanoic acid, 2-amino-, methyl ester, (R)-, also known as methyl (R)-2-aminobutanoate, is a chiral ester derivative of 2-aminobutanoic acid. This compound is characterized by its stereospecific (R)-configuration, making it valuable in asymmetric synthesis and pharmaceutical applications. Its ester functionality enhances solubility in organic solvents, facilitating its use in peptide synthesis and as a building block for bioactive molecules. The presence of both amino and ester groups allows for versatile chemical modifications, enabling the production of enantiomerically pure intermediates. Its stability under standard conditions and well-defined chirality make it a reliable reagent for research and industrial processes requiring high stereochemical control.
Butanoic acid, 2-amino-, methyl ester, (R)- structure
74645-03-7 structure
Product Name:Butanoic acid, 2-amino-, methyl ester, (R)-
CAS No:74645-03-7
MF:C5H11NO2
MW:117.146341562271
CID:540722
PubChem ID:13283514
Update Time:2025-10-22

Butanoic acid, 2-amino-, methyl ester, (R)- Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 2-amino-, methyl ester, (R)-
    • Methyl (R)-2-aminobutyrate
    • AKOS006329717
    • CS-0100678
    • ZZWPOYPWQTUZDY-SCSAIBSYSA-N
    • methyl (2R)-2-aminobutanoate
    • Methyl(R)-2-aminobutyrate
    • starbld0018952
    • 74645-03-7
    • (R)-methyl 2-aminobutanoate
    • EN300-364603
    • Methyl (R)-2-aminobutanoate
    • SCHEMBL1288233
    • (R)-2-Aminobutanoic acid methyl ester
    • Inchi: 1S/C5H11NO2/c1-3-4(6)5(7)8-2/h4H,3,6H2,1-2H3/t4-/m1/s1
    • InChI Key: ZZWPOYPWQTUZDY-SCSAIBSYSA-N
    • SMILES: O(C)C([C@@H](CC)N)=O

Computed Properties

  • Exact Mass: 117.07903
  • Monoisotopic Mass: 117.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 82.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • PSA: 52.32

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Additional information on Butanoic acid, 2-amino-, methyl ester, (R)-

Comprehensive Analysis of Butanoic acid, 2-amino-, methyl ester, (R)- (CAS No. 74645-03-7)

Butanoic acid, 2-amino-, methyl ester, (R)-, with the CAS No. 74645-03-7, is a chiral ester derivative of 2-aminobutanoic acid. This compound has garnered significant attention in the fields of pharmaceutical synthesis, flavor and fragrance industries, and biochemical research. Its unique stereochemistry and functional groups make it a versatile intermediate in organic synthesis. Researchers and manufacturers are increasingly exploring its applications due to its potential in producing enantiomerically pure compounds, which are critical in drug development and specialty chemicals.

The growing interest in sustainable chemistry and green synthesis has propelled the demand for compounds like Butanoic acid, 2-amino-, methyl ester, (R)-. With the rise of bio-based materials and eco-friendly processes, this compound is being studied for its role in reducing environmental impact. Its methyl ester group enhances solubility and reactivity, making it a preferred choice for catalytic reactions and enzymatic transformations. These attributes align with the global shift toward sustainable industrial practices.

In the pharmaceutical industry, Butanoic acid, 2-amino-, methyl ester, (R)- is valued for its potential as a building block for active pharmaceutical ingredients (APIs). Its chiral center allows for the synthesis of optically active molecules, which are essential in designing drugs with higher efficacy and fewer side effects. Recent studies highlight its utility in peptide synthesis and prodrug development, addressing key challenges in drug delivery and bioavailability. These advancements are particularly relevant given the increasing focus on personalized medicine and targeted therapies.

The flavor and fragrance sector also benefits from the unique properties of Butanoic acid, 2-amino-, methyl ester, (R)-. Its esterified form contributes to the creation of novel aroma compounds with enhanced stability and sensory profiles. As consumers demand more natural and synthetic flavor enhancers, this compound offers a viable solution for formulating products that meet regulatory and market expectations. Its compatibility with food-grade applications further expands its commercial potential.

From a research perspective, CAS No. 74645-03-7 is a subject of ongoing investigations into stereoselective synthesis and biocatalysis. Scientists are exploring its interactions with enzymes and catalysts to optimize yield and purity, which are critical for industrial-scale production. The compound's relevance in metabolic engineering and biomanufacturing underscores its importance in advancing biotechnological innovations. These efforts are supported by the integration of computational chemistry and machine learning tools to predict and refine synthetic pathways.

In summary, Butanoic acid, 2-amino-, methyl ester, (R)- (CAS No. 74645-03-7) is a multifaceted compound with broad applications across industries. Its role in sustainable chemistry, pharmaceutical development, and flavor innovation positions it as a valuable asset in modern science and technology. As research continues to uncover new possibilities, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in chemical synthesis and material science.

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